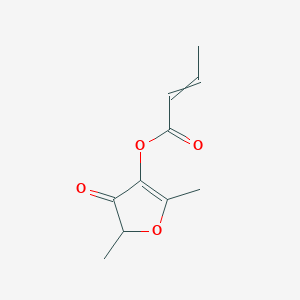
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is a chemical compound belonging to the furanone family This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate typically involves the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions. One common method includes the use of acetyl chloride and a base such as piperidine to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like piperidine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include alcohol derivatives, substituted furanones, and various oxidized products depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of flavoring agents and fragrances due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate: This compound shares a similar furanone structure but with an acetate group instead of a but-2-enoate group.
4-Hydroxy-2,5-dimethylfuran-3(2H)-one:
Uniqueness
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl but-2-enoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
114069-59-9 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(2,5-dimethyl-4-oxofuran-3-yl) but-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h4-6H,1-3H3 |
Clé InChI |
YVFQXCOIOUFHMB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)OC1=C(OC(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


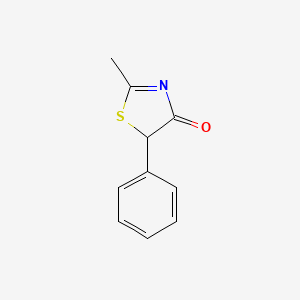
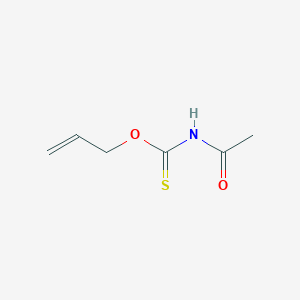
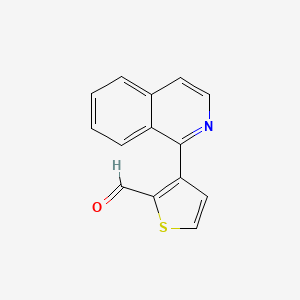
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

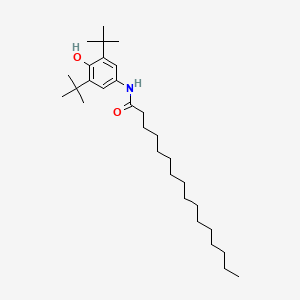
![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
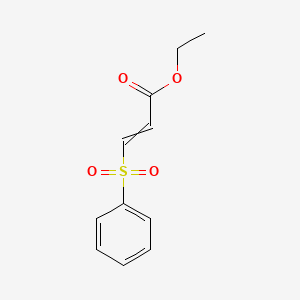
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)


